
Ethyl 4-methylhexa-2,3-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methylhexa-2,3-dienoate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl ester group attached to a 4-methylhexa-2,3-dienoate backbone. This compound is of interest due to its unique structure, which includes a conjugated diene system, making it a valuable subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methylhexa-2,3-dienoate typically involves the reaction of ethyl (triphenylphosphoranylidene)acetate with 3,3-dimethylbutyryl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane under nitrogen atmosphere, followed by purification steps involving silica gel filtration and solvent evaporation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-methylhexa-2,3-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene system into more saturated compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Ethyl 4-methylhexa-2,3-dienoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms involving conjugated dienes.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which ethyl 4-methylhexa-2,3-dienoate exerts its effects involves interactions with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are crucial in the formation of cyclic compounds. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.
Comparación Con Compuestos Similares
Ethyl 2-methylpenta-3,4-dienoate: Similar in structure but with a different substitution pattern on the diene system.
Ethyl 5,5-dimethylhexa-2,3-dienoate: Another ester with a similar backbone but different methyl group positioning.
Uniqueness: Ethyl 4-methylhexa-2,3-dienoate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying the effects of structural variations on chemical behavior.
Propiedades
Número CAS |
65359-66-2 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h7H,4-5H2,1-3H3 |
Clave InChI |
NKKCZEGCXRSCSF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C=CC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



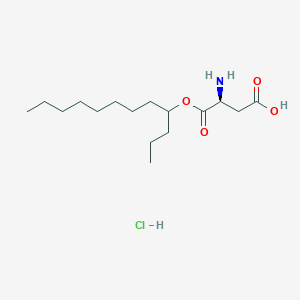

![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)

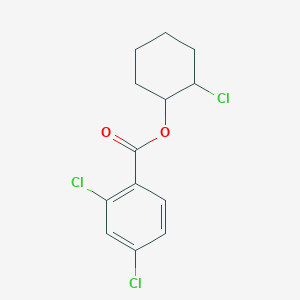
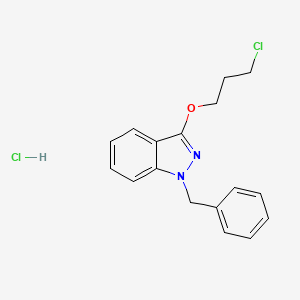
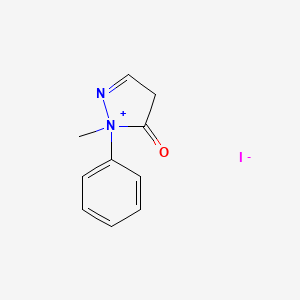

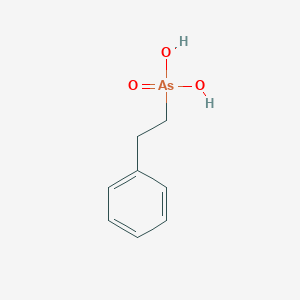
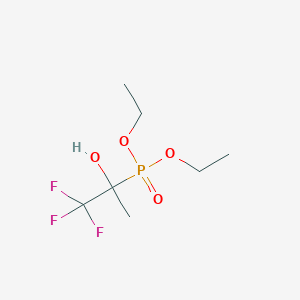
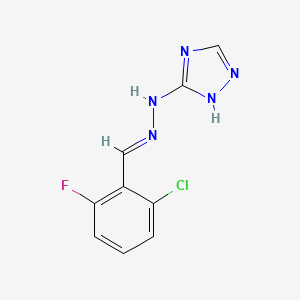
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
